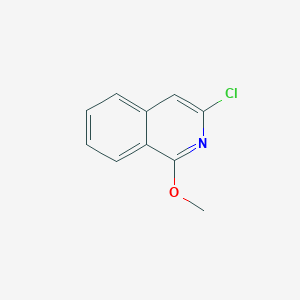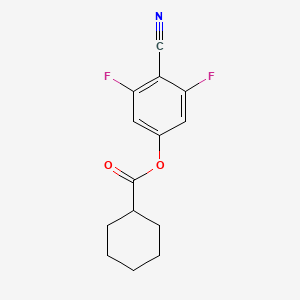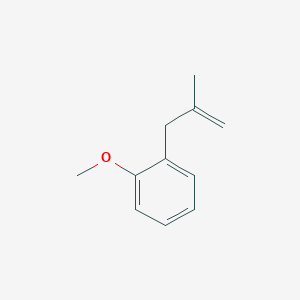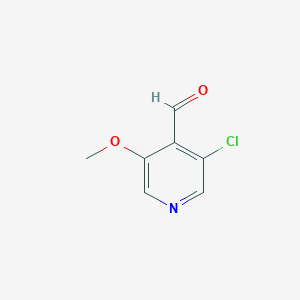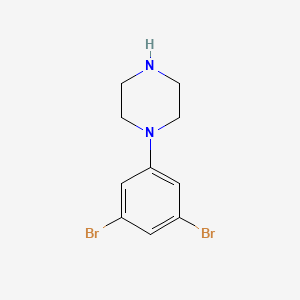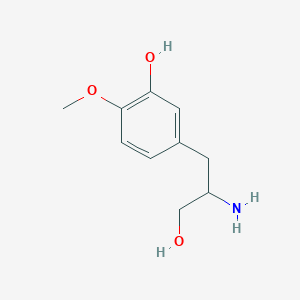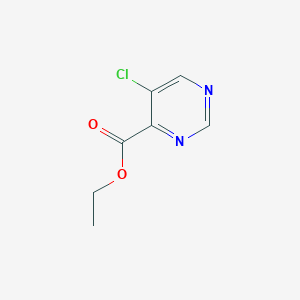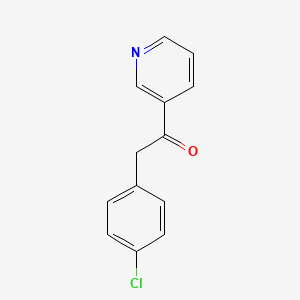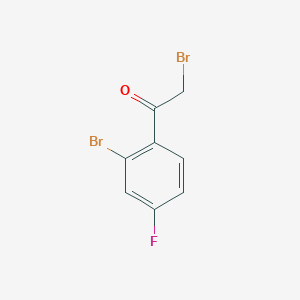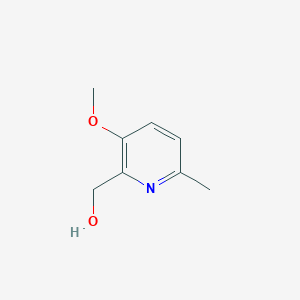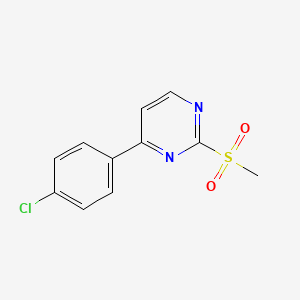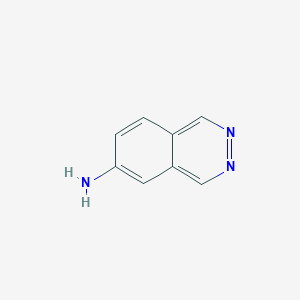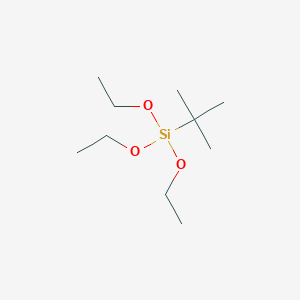
tert-ブチル(トリエトキシ)シラン
概要
説明
tert-Butyl(triethoxy)silane is an organosilicon compound with the chemical formula C10H24O3Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a tert-butyl group attached to a silicon atom, which is further bonded to three ethoxy groups. This unique structure imparts specific chemical properties and reactivity to the compound.
科学的研究の応用
tert-Butyl(triethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
作用機序
Target of Action
Tert-Butyl(triethoxy)silane is primarily used as a silane coupling agent . It interacts with various substrates, including nano-TiO2, and plays a role in initiating polymerization .
Mode of Action
The compound interacts with its targets through a process known as co-metabolism . It is synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The resulting reagent exhibits the characteristics of both a coupling agent and an initiator .
Biochemical Pathways
The tert-butyl group, a component of Tert-Butyl(triethoxy)silane, has unique reactivity patterns that are utilized in various chemical transformations . It plays a significant role in biosynthetic and biodegradation pathways .
Pharmacokinetics
The compound’s thermokinetics have been investigated, including its thermal stability, decomposition constants (kd), activation energy (ea), the heat of decomposition (δh), and pre-exponential factor (ad) .
Result of Action
The application of Tert-Butyl(triethoxy)silane in modifying nano-TiO2 and initiating polymerization has been studied . The structures of the products resulting from these processes were verified by XPS, FT-IR . The results indicated that the new reagent had the characteristics of a coupling agent and initiator .
Action Environment
The action of Tert-Butyl(triethoxy)silane can be influenced by environmental factors. For instance, the number of carbons present in the n-alkane substrate significantly influences the degradation rate of MTBE and accumulation of tert-butyl alcohol (TBA) . Furthermore, the efficiency of MTBE degradation by Acinetobacter sp. strain SL3 did not show an obvious decrease after nine rounds of MTBE replenishment ranging from 0.1–0.5 mmol L−1 .
準備方法
Synthetic Routes and Reaction Conditions
tert-Butyl(triethoxy)silane can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloride with triethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions and yields tert-Butyl(triethoxy)silane as the primary product.
Another method involves the hydrosilylation of isobutene with triethoxysilane. This reaction is catalyzed by platinum-based catalysts and proceeds under moderate temperatures and pressures. The hydrosilylation process is efficient and provides high yields of tert-Butyl(triethoxy)silane.
Industrial Production Methods
In industrial settings, tert-Butyl(triethoxy)silane is produced using large-scale hydrosilylation processes. The use of continuous flow reactors and advanced catalytic systems ensures high efficiency and consistent product quality. The industrial production methods are designed to minimize waste and optimize resource utilization.
化学反応の分析
Types of Reactions
tert-Butyl(triethoxy)silane undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: The conversion of silicon-hydrogen bonds to silicon-oxygen bonds.
Substitution: The replacement of ethoxy groups with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Catalyzed by platinum or rhodium complexes, typically conducted at moderate temperatures (50-100°C).
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or peracids, performed under mild conditions.
Substitution: Involves nucleophiles such as amines or alcohols, often carried out in the presence of a base.
Major Products Formed
Hydrosilylation: Produces organosilicon compounds with various functional groups.
Oxidation: Yields silanols or siloxanes.
Substitution: Results in the formation of new organosilicon derivatives with different functional groups.
類似化合物との比較
Similar Compounds
Triethoxysilane: Lacks the tert-butyl group, resulting in different reactivity and applications.
(3-Aminopropyl)triethoxysilane: Contains an amino group, making it suitable for surface modification and bioconjugation.
Phenyltriethoxysilane: Features a phenyl group, which imparts different chemical properties and uses.
Uniqueness
tert-Butyl(triethoxy)silane is unique due to the presence of the tert-butyl group, which provides steric hindrance and enhances the compound’s stability. This makes it particularly useful in applications where stability and reactivity are crucial, such as in the synthesis of advanced materials and in industrial processes.
特性
IUPAC Name |
tert-butyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O3Si/c1-7-11-14(12-8-2,13-9-3)10(4,5)6/h7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEHKQZNVUOPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C(C)(C)C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619569 | |
| Record name | tert-Butyl(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
993-66-8 | |
| Record name | tert-Butyl(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


